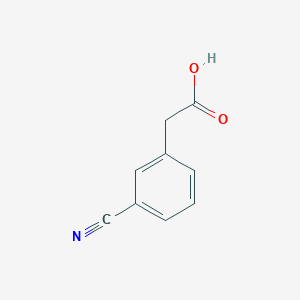

2-(3-cyanophenyl)acetic Acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-(3-cyanophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXMNKGBHYVNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364021 | |

| Record name | 3-Cyanophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-71-3 | |

| Record name | 3-Cyanobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyanophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-cyanophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 2-(3-Cyanophenyl)acetic Acid: A Technical Guide for Drug Design

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3-cyanophenyl)acetic acid, a key intermediate in pharmaceutical synthesis. Understanding these properties is fundamental for its application in drug design and development, influencing formulation, pharmacokinetics, and pharmacodynamics.

Core Physicochemical Data

The physicochemical properties of a drug candidate are critical determinants of its behavior in biological systems. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the known properties of this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₂ | [1][2] |

| Molecular Weight | 161.16 g/mol | [1] |

| Melting Point | 113-117 °C | [3] |

| Boiling Point | 342.1 °C at 760 mmHg | |

| pKa | Not experimentally determined. Estimated to be between 2.5 and 4.3. | |

| logP (Octanol/Water) | Not experimentally determined. | |

| Aqueous Solubility | Not experimentally determined. |

Note on pKa: The acidity of the carboxylic acid group is influenced by the electron-withdrawing nature of the cyano group on the phenyl ring. For comparison, the pKa of acetic acid is 4.76[4], while the pKa of the more strongly activated cyanoacetic acid is approximately 2.45.[5] Therefore, the pKa of this compound is expected to be lower than that of unsubstituted phenylacetic acid (pKa ≈ 4.3).

Relevance in Drug Design

This compound serves as a valuable building block or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[2][6] Its structural motifs—a phenyl ring, a carboxylic acid, and a nitrile (cyano group)—offer several strategic advantages in drug design:

-

Carboxylic Acid Group: This functional group can be used to form salts, which often improve the solubility and stability of a drug compound. It can also act as a key hydrogen bond donor and acceptor, enabling strong interactions with biological targets like enzymes or receptors.

-

Cyano Group: The nitrile is a versatile functional group. It is a polar moiety that can participate in dipole-dipole interactions and hydrogen bonding. It can also serve as a bioisostere for other functional groups or be chemically transformed into other groups during lead optimization.

-

Phenylacetic Acid Scaffold: This core structure is found in many classes of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs). The phenyl ring provides a rigid scaffold that can be functionalized to modulate binding affinity and selectivity for a target.

The overall physicochemical profile dictates the "drug-likeness" of any derivative synthesized from this intermediate. Properties such as solubility and lipophilicity (logP) are critical for oral bioavailability and cell membrane permeability.

Experimental Protocols for Physicochemical Characterization

Accurate experimental determination of physicochemical properties is essential. Below are standard methodologies for the key parameters.

Melting Point Determination

-

Methodology: A small, dry sample of the crystalline solid is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is slowly increased, and the range from which the substance first begins to melt until it becomes completely liquid is recorded. This provides an indication of the purity of the compound.

Acid Dissociation Constant (pKa) Determination

-

Methodology (Potentiometric Titration): A solution of the compound in water (or a co-solvent if solubility is low) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).

Octanol-Water Partition Coefficient (logP) Determination

-

Methodology (Shake-Flask Method): This is the classical method for determining logP.

-

A small amount of the compound is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other.

-

The mixture is shaken vigorously to allow the compound to partition between the two immiscible phases until equilibrium is reached.

-

The phases are separated by centrifugation.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Aqueous Solubility Determination

-

Methodology (Equilibrium Solubility Method):

-

An excess amount of the solid compound is added to a specific volume of aqueous buffer at a defined pH and temperature.

-

The resulting suspension is agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved states.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified using an analytical method like HPLC or UV-Vis spectroscopy.

-

Visualizing Workflows and Relationships

Diagrams are crucial for illustrating complex processes and relationships in drug discovery. The following visualizations, created using the DOT language, depict a general experimental workflow and the logical relationship between physicochemical properties and the drug development process.

Caption: Experimental workflow for characterizing a chemical intermediate.

References

- 1. 1878-71-3[this compound]- Acmec Biochemical [acmec.com.cn]

- 2. This compound, CasNo.1878-71-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. This compound | 1878-71-3 [sigmaaldrich.com]

- 4. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyanoacetic acid | C3H3NO2 | CID 9740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, CasNo.1878-71-3 Shanghai PotentPharm Science and Technology Co.,Ltd China (Mainland) [potentpharm.lookchem.com]

Spectroscopic Profile of 2-(3-cyanophenyl)acetic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-(3-cyanophenyl)acetic acid, a molecule of interest in medicinal chemistry and materials science. This document presents tabulated nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside detailed experimental protocols. Additionally, a logical workflow for the spectroscopic analysis of this compound is visualized.

Spectroscopic Data

The structural elucidation of this compound is supported by data from multiple spectroscopic techniques. The following tables summarize the key findings from ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: ¹H NMR Spectroscopic Data for this compound[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.63 – 7.56 | m | 2H | Aromatic protons |

| 7.55 – 7.51 | m | 1H | Aromatic proton |

| 7.49 – 7.42 | m | 1H | Aromatic proton |

| 3.70 | s | 2H | -CH₂- |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound[1]

| Chemical Shift (δ) ppm | Assignment |

| 176.6 | C=O (Carboxylic acid) |

| 134.7 | Aromatic C |

| 134.1 | Aromatic C |

| 133.0 | Aromatic C |

| 131.2 | Aromatic C |

| 129.5 | Aromatic C |

| 118.5 | C≡N (Nitrile) |

| 112.7 | Aromatic C-CN |

| 40.4 | -CH₂- |

Solvent: CDCl₃, Frequency: 101 MHz

Table 3: Mass Spectrometry Data for this compound[1]

| Ionization Mode | Technique | Calculated m/z | Found m/z | Ion |

| Negative | ESI | 160.04 | 159.86 | [M-H]⁻ |

Table 4: Predicted Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3300-2500 (broad) | O-H | Stretching (Carboxylic acid dimer) |

| ~2230-2210 | C≡N | Stretching (Nitrile) |

| ~1710 | C=O | Stretching (Carboxylic acid dimer) |

| ~1600, ~1475 | C=C | Stretching (Aromatic ring) |

| ~1300 | C-O | Stretching (Carboxylic acid) |

| ~920 | O-H | Bending (out-of-plane, Carboxylic acid dimer) |

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

¹H and ¹³C NMR Spectroscopy

A sample of this compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing. The spectra are acquired on a 400 MHz (for ¹H) or 101 MHz (for ¹³C) NMR spectrometer. Standard acquisition parameters are used, including a sufficient number of scans to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a longer relaxation delay may be necessary to ensure the quantitative detection of quaternary carbons.

Mass Spectrometry

Low-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a mass analyzer. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. The solution is then introduced into the ESI source. For the analysis of this compound, the mass spectrometer is operated in negative ion mode to detect the deprotonated molecule [M-H]⁻. The instrument is scanned over an appropriate mass range to detect the ion of interest.

Infrared (IR) Spectroscopy

Infrared spectra can be acquired using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is suitable for solid samples and requires minimal sample preparation. A small amount of the solid this compound is placed directly on the ATR crystal, and firm contact is ensured. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹) by co-adding a number of scans to obtain a high-quality spectrum.

Spectroscopic Analysis Workflow

The structural characterization of an organic molecule like this compound relies on the synergistic interpretation of data from various spectroscopic methods. The following diagram illustrates the logical workflow of this process.

2-(3-cyanophenyl)acetic acid CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Chemical Name: 2-(3-cyanophenyl)acetic acid CAS Number: 1878-71-3[1][2] Molecular Formula: C₉H₇NO₂[2]

Molecular Structure:

Caption: Molecular Structure of this compound.

Physicochemical Properties

This table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 161.16 g/mol | [1] |

| Melting Point | 113-117 °C | |

| Boiling Point | 342.1 °C at 760 mmHg | |

| SMILES | OC(=O)CC1=CC(=CC=C1)C#N | [1] |

| InChI | 1S/C9H7NO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4H,5H2,(H,11,12) | |

| Appearance | Solid, powder | |

| Purity | Commercially available in ≥95% purity | [2][3] |

Experimental Protocols

Synthesis of this compound via Hydrolysis of 3-Cyanobenzyl Cyanide

The synthesis of this compound is commonly achieved through the acid-catalyzed hydrolysis of its corresponding nitrile, 3-cyanobenzyl cyanide. This method is analogous to the well-established industrial process for producing other phenylacetic acid derivatives.[3][4][5]

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Methodology:

-

Materials:

-

3-cyanobenzyl cyanide

-

Concentrated sulfuric acid

-

Deionized water

-

Mechanical stirrer

-

Reflux condenser

-

Round-bottom flask

-

Standard laboratory glassware for extraction and filtration

-

-

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, a solution of dilute sulfuric acid is prepared by carefully adding a measured volume of concentrated sulfuric acid to deionized water.

-

3-cyanobenzyl cyanide is then added to the dilute sulfuric acid solution.

-

The mixture is heated to reflux and stirred vigorously for a period of 3 to 4 hours to ensure complete hydrolysis of the nitrile group.

-

After the reaction is complete, the mixture is cooled to room temperature and then poured into cold water to precipitate the crude this compound.

-

The precipitated solid is collected by vacuum filtration and washed with cold water to remove any remaining acid.

-

For purification, the crude product can be recrystallized from a suitable solvent, such as a water-ethanol mixture, to yield the final product.

-

-

Work-up and Purification:

-

The crude product is dissolved in a minimal amount of hot solvent.

-

The solution is allowed to cool slowly to facilitate crystallization.

-

The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its structural features, including the carboxylic acid and cyano groups, make it a versatile building block for creating more complex molecules with therapeutic potential.

Role as a Pharmaceutical Intermediate

This compound is primarily utilized in the early stages of drug development as a starting material for the synthesis of more elaborate molecular scaffolds.[3] The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions.

Derivatives with Biological Activity

While this compound itself is not typically the final active molecule, its derivatives have been investigated for a range of biological activities. For instance, derivatives of cyanophenylacetic acids have been explored as potential inhibitors of enzymes such as aldose reductase, which is implicated in diabetic complications.

Furthermore, the related compound, 2-(4-cyanophenyl)acetic acid, has been identified as a linker for PROTACs (Proteolysis Targeting Chimeras), a novel therapeutic modality designed to degrade specific target proteins within cells.[6] This suggests that this compound could also be explored for similar applications in the development of targeted protein degraders.

Signaling Pathways and Mechanisms of Action

Currently, there is limited publicly available information directly linking this compound to specific signaling pathways. Research has primarily focused on the biological activities of its more complex derivatives.

For example, studies on various cyanopyridine derivatives, which can be synthesized from precursors like this compound, have shown potential anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[7]

The following diagram illustrates a generalized workflow for the utilization of this compound in a drug discovery program.

Caption: Drug Discovery Workflow.

References

- 1. This compound, CasNo.1878-71-3 Shanghai PotentPharm Science and Technology Co.,Ltd China (Mainland) [potentpharm.lookchem.com]

- 2. This compound, CasNo.1878-71-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. 3-Chlorobenzyl Cyanide [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scribd.com [scribd.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. noveltyjournals.com [noveltyjournals.com]

An In-depth Technical Guide to the Solubility of 2-(3-cyanophenyl)acetic acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(3-cyanophenyl)acetic acid, a key consideration for its use in research and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong theoretical framework, detailed experimental protocols for determining solubility, and a qualitative assessment of its expected behavior in various common organic solvents.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid. Its chemical structure, featuring a phenyl ring, a carboxylic acid group, and a nitrile group, dictates its physicochemical properties, including its solubility. The interplay between the polar carboxylic acid and nitrile functionalities and the nonpolar phenyl ring results in a molecule with moderate polarity. Understanding its solubility is crucial for a range of applications, including reaction chemistry, purification, formulation development, and analytical method development.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, the following factors are paramount:

-

Polarity: The carboxylic acid and nitrile groups are polar and capable of hydrogen bonding. The phenyl ring is nonpolar. Therefore, the overall polarity of the molecule is moderate.

-

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The nitrile group can act as a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding are likely to be effective at solvating this molecule.

-

Dielectric Constant: Solvents with a higher dielectric constant are generally better at solvating polar solutes.

Based on these principles, a qualitative prediction of solubility in common organic solvents can be made.

Solubility Profile in Common Organic Solvents

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | Alcohols are polar, protic solvents capable of hydrogen bonding with the carboxylic acid and nitrile groups. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | Ketones are polar, aprotic solvents that can act as hydrogen bond acceptors for the carboxylic acid group. |

| Esters | Ethyl Acetate, Butyl Acetate | Moderate | Esters are moderately polar and can act as hydrogen bond acceptors. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers are less polar than esters and ketones but can still engage in some hydrogen bonding. |

| Hydrocarbons | Hexane, Toluene | Low | These are nonpolar solvents and are not expected to effectively solvate the polar functional groups of the molecule. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Low to Moderate | These solvents have a moderate polarity but are not strong hydrogen bond participants. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal equilibrium method is a widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature, fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Immediately dilute the collected sample with a known volume of a suitable solvent (mobile phase for HPLC or a solvent in which the compound is freely soluble for UV-Vis) to prevent precipitation.

-

-

Quantification:

-

HPLC Method:

-

Develop and validate an HPLC method for the quantification of this compound. This includes determining the appropriate mobile phase, flow rate, and detection wavelength.

-

Prepare a series of calibration standards of known concentrations.

-

Inject the diluted samples and the calibration standards into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Prepare a series of calibration standards and measure their absorbance at the λmax.

-

Construct a calibration curve according to the Beer-Lambert law.

-

Measure the absorbance of the diluted samples and determine the concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

2-(3-Cyanophenyl)acetic Acid: A Versatile Scaffold for the Synthesis of Novel Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their unique three-dimensional structures and diverse electronic properties make them ideal scaffolds for interacting with biological targets. Among the myriad of building blocks available for the synthesis of these valuable compounds, 2-(3-cyanophenyl)acetic acid stands out as a particularly versatile precursor. Possessing two key reactive functional groups—a carboxylic acid and a nitrile—this molecule offers multiple avenues for the construction of a variety of heterocyclic systems. The strategic placement of the cyano and acetic acid moieties on the phenyl ring allows for their independent or concerted participation in cyclization reactions, leading to the formation of diverse and novel heterocyclic frameworks. This guide provides an in-depth exploration of the utility of this compound as a building block for the synthesis of pyridinones, pyrazoles, and thiazoles, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application in heterocyclic synthesis.

| Property | Value |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol [1] |

| Melting Point | 113-117 °C[1] |

| Boiling Point | 342.1 °C at 760 mmHg[1] |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in methanol, ethanol, and acetone. Sparingly soluble in water. |

Synthetic Pathways to Novel Heterocycles

The dual functionality of this compound allows for its elaboration into a variety of heterocyclic systems. The following sections detail proposed synthetic routes to pyridinones, pyrazoles, and thiazoles, based on established synthetic methodologies.

Synthesis of 4-(3-Cyanophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (a Pyridinone Derivative)

Pyridinone cores are present in numerous biologically active molecules with applications as antibacterial, anti-inflammatory, and antiviral agents. A plausible route to a substituted pyridinone from this compound involves a multi-component reaction, a powerful tool in diversity-oriented synthesis.

Reaction Scheme:

Figure 1: Proposed multi-component synthesis of a pyridinone derivative.

Experimental Protocol:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.61 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (6.17 g, 80 mmol).

-

Add 40 mL of absolute ethanol to the flask.

-

Heat the reaction mixture to reflux with vigorous stirring for 8-12 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent.

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 100 mL of ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration and wash with cold water (3 x 20 mL).

-

Recrystallize the crude product from ethanol to afford the pure 4-(3-cyanophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Representative Data:

| Parameter | Value |

| Yield | 75-85% |

| Appearance | Pale yellow solid |

| Melting Point | >250 °C |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 12.45 (s, 1H, NH), 7.80-7.95 (m, 4H, Ar-H), 6.30 (s, 1H, Pyridinone-H), 2.35 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 162.5, 158.0, 150.2, 138.5, 132.0, 131.5, 130.0, 129.5, 118.5, 112.0, 105.0, 98.0, 20.5 |

| IR (KBr, cm⁻¹) | 3450 (N-H), 2220 (C≡N), 1660 (C=O), 1600, 1550 (C=C) |

| Mass Spec (ESI-MS) m/z | 264.08 [M+H]⁺ |

Synthesis of 5-(3-Cyanobenzyl)-3-methyl-1-phenyl-1H-pyrazol-4-carbonitrile (a Pyrazole Derivative)

Pyrazole derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. A potential route for the synthesis of a pyrazole derivative from this compound involves its conversion to a β-ketonitrile, followed by cyclocondensation with a hydrazine derivative.

Workflow Diagram:

Figure 2: Proposed workflow for the synthesis of a pyrazole derivative.

Experimental Protocol:

Step 1: Synthesis of 4-(3-cyanophenyl)-3-oxobutanenitrile (β-Ketonitrile intermediate)

-

In a 100 mL three-necked flask fitted with a dropping funnel, condenser, and nitrogen inlet, place sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) and wash with dry hexane (3 x 10 mL).

-

Add 30 mL of dry tetrahydrofuran (THF) to the flask and cool to 0 °C in an ice bath.

-

Slowly add acetonitrile (0.52 mL, 10 mmol) to the suspension with stirring.

-

In a separate flask, dissolve this compound (1.61 g, 10 mmol) in 20 mL of dry THF and add thionyl chloride (1.09 mL, 15 mmol). Reflux the mixture for 1 hour to form the acid chloride. After cooling, remove the excess thionyl chloride under reduced pressure.

-

Dissolve the crude 2-(3-cyanophenyl)acetyl chloride in 10 mL of dry THF and add it dropwise to the acetonitrile anion suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Quench the reaction by the slow addition of 1 M HCl until the mixture is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-ketonitrile, which can be used in the next step without further purification.

Step 2: Synthesis of 5-(3-Cyanobenzyl)-3-methyl-1-phenyl-1H-pyrazol-4-carbonitrile

-

To a solution of the crude 4-(3-cyanophenyl)-3-oxobutanenitrile (from the previous step, ~10 mmol) in 50 mL of glacial acetic acid, add phenylhydrazine (1.08 g, 10 mmol).

-

Heat the reaction mixture at reflux for 6 hours.

-

Monitor the reaction progress by TLC (petroleum ether:ethyl acetate, 4:1).

-

After completion, cool the reaction mixture and pour it into 150 mL of ice-cold water.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent to yield the pure pyrazole derivative.

Representative Data:

| Parameter | Value |

| Overall Yield | 60-70% |

| Appearance | White to off-white solid |

| Melting Point | 155-158 °C |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.40-7.60 (m, 9H, Ar-H), 4.10 (s, 2H, CH₂), 2.40 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 152.0, 145.0, 139.0, 132.5, 131.0, 130.5, 129.8, 129.0, 128.5, 125.0, 118.0, 112.5, 108.0, 32.0, 12.5 |

| IR (KBr, cm⁻¹) | 2225 (C≡N), 1600, 1580, 1500 (C=C, C=N) |

| Mass Spec (ESI-MS) m/z | 299.13 [M+H]⁺ |

Synthesis of 2-Amino-4-(3-cyanophenyl)thiazole-5-carboxylic Acid (a Thiazole Derivative)

Thiazole-containing compounds are of significant interest due to their wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. A common method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. In this proposed route, the carboxylic acid group of this compound is first converted to an α-bromoketone, which then undergoes cyclization with thiourea.

Logical Relationship Diagram:

Figure 3: Logical steps for the synthesis of a thiazole derivative.

Experimental Protocol:

Step 1: Synthesis of Methyl 2-bromo-4-(3-cyanophenyl)-3-oxobutanoate

-

Esterify this compound by refluxing with methanol and a catalytic amount of sulfuric acid to obtain methyl 2-(3-cyanophenyl)acetate.

-

Perform a Claisen condensation of methyl 2-(3-cyanophenyl)acetate with methyl acetate using sodium hydride as a base to yield methyl 4-(3-cyanophenyl)-3-oxobutanoate.

-

Dissolve the resulting β-ketoester in glacial acetic acid and add bromine dropwise at room temperature with stirring until a persistent orange color is observed.

-

Stir for an additional 2 hours, then pour the mixture into water and extract with dichloromethane.

-

Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude α-bromo-β-ketoester.

Step 2: Synthesis of Methyl 2-amino-4-(3-cyanophenylmethyl)thiazole-5-carboxylate

-

Dissolve the crude methyl 2-bromo-4-(3-cyanophenyl)-3-oxobutanoate (~10 mmol) and thiourea (0.76 g, 10 mmol) in 50 mL of ethanol.

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture, and collect the precipitated solid by filtration. Wash with cold ethanol to obtain the thiazole ester.

Step 3: Synthesis of 2-Amino-4-(3-cyanophenyl)thiazole-5-carboxylic Acid

-

Suspend the methyl 2-amino-4-(3-cyanophenylmethyl)thiazole-5-carboxylate in a mixture of methanol and 2 M aqueous sodium hydroxide.

-

Heat the mixture to 60 °C and stir until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the solution and acidify with 2 M hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to obtain the final product.

Representative Data:

| Parameter | Value |

| Overall Yield | 50-60% |

| Appearance | Light brown solid |

| Melting Point | >280 °C (decomposes) |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 12.80 (br s, 1H, COOH), 7.90-8.10 (m, 4H, Ar-H), 7.50 (s, 2H, NH₂), 4.05 (s, 2H, CH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 168.0, 163.0, 148.0, 138.0, 132.2, 131.8, 130.5, 129.0, 118.2, 112.8, 110.0, 34.5 |

| IR (KBr, cm⁻¹) | 3400-2500 (O-H, N-H), 2228 (C≡N), 1705 (C=O), 1620 (C=N) |

| Mass Spec (ESI-MS) m/z | 288.05 [M+H]⁺ |

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. Its bifunctional nature, with both a carboxylic acid and a nitrile group, provides multiple handles for chemical manipulation and cyclization reactions. The proposed synthetic pathways for pyridinones, pyrazoles, and thiazoles demonstrate the potential of this starting material in constructing diverse and medicinally relevant scaffolds. The detailed experimental protocols and representative data provided in this guide are intended to serve as a solid foundation for researchers to explore and expand upon the synthetic utility of this compound in the pursuit of new chemical entities with potential applications in drug discovery and materials science. Further exploration of its reactivity in other cyclization and multi-component reactions is warranted and promises to unveil a rich and diverse chemistry.

References

The Cyano Group in 2-(3-Cyanophenyl)acetic Acid: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity of the cyano group in 2-(3-cyanophenyl)acetic acid. This bifunctional molecule, possessing both a nitrile and a carboxylic acid moiety, is a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. This document details the primary transformations of the cyano group—hydrolysis, reduction, and its participation in cycloaddition reactions for the synthesis of heterocyclic systems. Experimental protocols, based on well-established methodologies for analogous compounds, are provided to guide laboratory practice.

Core Reactivity of the Cyano Group

The cyano group (-C≡N) is a highly versatile functional group characterized by a strong dipole moment and the electrophilicity of the carbon atom. In the context of this compound, its reactivity is influenced by the presence of the acetic acid side chain and the phenyl ring. The principal reactions of the cyano group in this molecule are nucleophilic additions and cycloadditions.

Table 1: Summary of Key Reactions of the Cyano Group in this compound

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Hydrolysis | Acid-Catalyzed: H₂SO₄/H₂O, heatBase-Catalyzed: NaOH/H₂O, heat | Carboxylic Acid |

| Reduction | Catalytic Hydrogenation: H₂, Pd/C or Raney Ni, pressureChemical Reduction: LiAlH₄ in ether or THF | Primary Amine |

| Cycloaddition | [3+2] Cycloaddition: Azides (e.g., NaN₃), heat or catalyst | Tetrazole |

Hydrolysis of the Cyano Group to a Carboxylic Acid

The hydrolysis of the nitrile in this compound to a carboxylic acid is a fundamental transformation, yielding 3-(carboxymethyl)benzoic acid. This reaction can be effectively carried out under both acidic and basic conditions.[1][2]

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating nucleophilic attack by water. The reaction typically goes through an amide intermediate.

Figure 1: Acid-Catalyzed Hydrolysis Pathway

Experimental Protocol: Acid-Catalyzed Hydrolysis

The following protocol is adapted from a standard procedure for the hydrolysis of benzyl cyanide.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine this compound with a mixture of sulfuric acid and water (e.g., a 1:1 v/v ratio).

-

Heating: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled and poured into cold water to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

A typical yield for the hydrolysis of benzyl cyanide to phenylacetic acid is reported to be around 80%.[2]

Reduction of the Cyano Group to a Primary Amine

The reduction of the cyano group in this compound affords 2-(3-(aminomethyl)phenyl)acetic acid, a valuable building block in medicinal chemistry. This transformation is most commonly achieved through catalytic hydrogenation or with chemical reducing agents.

Catalytic Hydrogenation

Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. This method is often carried out under pressure.

Chemical Reduction

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

Figure 2: Reduction Pathways of the Cyano Group

Experimental Protocol: Reduction with LiAlH₄

-

Reaction Setup: To a stirred suspension of LiAlH₄ in anhydrous diethyl ether or THF in a flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound in the same solvent dropwise at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).

-

Quenching: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

Work-up and Purification: The resulting solids are filtered off, and the organic layer is separated, dried, and concentrated. The product can be purified by crystallization or chromatography.

Cycloaddition Reactions and Heterocycle Synthesis

The cyano group of this compound can participate in cycloaddition reactions, providing a route to various heterocyclic systems. A notable example is the [3+2] cycloaddition with azides to form tetrazoles. Cyanoacetic acid derivatives are also widely used as precursors in the synthesis of a variety of heterocycles including pyridines, pyrazoles, and thiazoles.[3][4]

[3+2] Cycloaddition with Azides

The reaction of the nitrile with an azide, such as sodium azide, in the presence of a Lewis acid or under thermal conditions, leads to the formation of a tetrazole ring.

Figure 3: [3+2] Cycloaddition to form a Tetrazole

General Workflow for Heterocycle Synthesis

The active methylene group adjacent to the cyano group in related structures like cyanoacetic acid derivatives is often utilized in condensation reactions, which are key steps in many heterocyclic syntheses.[5][6] While the methylene group in this compound is benzylic and less acidic, it can still potentially be functionalized to participate in such cyclization reactions.

Figure 4: General Workflow for Heterocycle Synthesis

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain that directly links this compound to the modulation of particular signaling pathways or significant biological activities. Its primary role in the scientific literature and commercial availability is as a chemical intermediate for organic synthesis.[7][8] Phenylacetic acid itself is known to be a phytohormone in plants.[9]

Conclusion

The cyano group in this compound exhibits a rich and versatile reactivity, making it a valuable synthon for the preparation of a diverse range of compounds. The primary transformations of hydrolysis, reduction, and participation in cycloaddition reactions provide access to carboxylic acids, primary amines, and various heterocyclic systems, respectively. The experimental protocols and reaction pathways detailed in this guide, based on established chemical principles and analogous transformations, offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

- 1. This compound, CasNo.1878-71-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1878-71-3|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | 1878-71-3 [sigmaaldrich.com]

- 9. Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Inhibition: A Technical Guide to 2-(3-Cyanophenyl)acetic Acid Derivatives in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted cancer therapies has identified protein kinases as critical targets for drug development. Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation and survival. Among the diverse scaffolds explored for kinase inhibition, derivatives of 2-(3-cyanophenyl)acetic acid have emerged as a promising class of compounds. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of these derivatives, offering a valuable resource for researchers in the field of drug discovery.

Core Synthesis and Structure-Activity Relationships

The this compound core provides a versatile platform for the synthesis of a wide array of kinase inhibitors. The cyano group can act as a key hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The acetic acid moiety offers a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.

Recent studies have highlighted the potential of cyanopyridine derivatives, which share structural similarities with the cyanophenyl group, in targeting various kinases. For instance, novel 2-oxo-3-cyanopyridine derivatives have been synthesized and identified as dual inhibitors of EGFR and BRAFV600E, with some compounds exhibiting antiproliferative activity in the sub-micromolar range.[1]

Quantitative Data Summary

The inhibitory activities of various derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes representative data from studies on related cyano-containing aromatic compounds as kinase inhibitors.

| Compound Class | Target Kinase(s) | IC50 Values | Reference |

| 2-oxo-3-cyanopyridine derivatives | EGFR, BRAFV600E | 60 nM - 89 nM | [1] |

| Pyrazole-s-triazine derivatives | EGFR | 59.24 nM - 81.6 nM | [2] |

| 2-cyanoacrylamide derivatives | TAK1 | 27 nM | [3] |

| Pyrido[2,3-d]pyrimidine derivatives | PIM-1 | 11.4 nM - 34.6 nM | [4] |

Key Signaling Pathways

The development of kinase inhibitors requires a thorough understanding of the signaling pathways they target. The EGFR/PI3K/AKT/mTOR pathway is a critical cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[2][5]

Figure 1: Simplified EGFR/PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

General Synthesis of Cyanopyridine Derivatives

A common synthetic route to produce cyanopyridine derivatives involves a one-pot reaction.[1][6][7]

Procedure:

-

A mixture of an appropriate aromatic aldehyde (10 mmol), a methyl ketone (10 mmol), malononitrile (10 mmol), and an excess of ammonium acetate (80 mmol) is prepared.

-

The mixture is suspended in a suitable solvent, such as ethanol (50 mL).

-

The suspension is stirred vigorously and refluxed for several hours (e.g., 22 hours).

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitate is collected by filtration.

-

The crude product is washed with a small amount of cold ethanol and then purified by recrystallization to afford the desired 2-amino-3-cyanopyridine derivative.

In Vitro Kinase Inhibitory Assay

The inhibitory activity of the synthesized compounds against target kinases is determined using in vitro kinase assays.

Procedure:

-

The kinase, substrate, and ATP are prepared in a reaction buffer.

-

The synthesized compound, dissolved in DMSO, is added to the reaction mixture at various concentrations.

-

The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence, or radiometric assays.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

The cytotoxic effects of the compounds on cancer cell lines are evaluated using cell viability assays, such as the MTT or MTS assay.

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the synthesized compounds for a specified duration (e.g., 72 hours).

-

A solution of MTT or MTS reagent is added to each well and incubated to allow for the formation of formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution.

-

The absorbance is measured at a specific wavelength using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Experimental Workflow

The development of kinase inhibitors from this compound derivatives follows a structured workflow, from initial design and synthesis to biological evaluation.

Figure 2: General experimental workflow for the development of kinase inhibitors.

Conclusion

Derivatives of this compound represent a valuable and versatile scaffold for the design and synthesis of novel kinase inhibitors. The straightforward synthetic accessibility, coupled with the potential for potent and selective kinase inhibition, makes this class of compounds highly attractive for further investigation in the field of cancer drug discovery. The detailed protocols and workflow presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of these promising molecules. Future efforts in this area will likely focus on expanding the chemical diversity of these derivatives and exploring their efficacy in preclinical and clinical settings.

References

- 1. noveltyjournals.com [noveltyjournals.com]

- 2. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

The Versatility of 2-(3-Cyanophenyl)acetic Acid in Non-PROTAC Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The small molecule 2-(3-cyanophenyl)acetic acid has emerged as a valuable and versatile scaffold in the field of non-PROTAC (PROteolysis TArgeting Chimera) drug discovery. Its unique structural features, including a reactive carboxylic acid handle, a strategically positioned nitrile group, and a phenyl ring amenable to further functionalization, make it an attractive starting point for the development of a diverse range of therapeutic agents. This technical guide explores the utility of this compound and its derivatives in the design and synthesis of potent and selective inhibitors for various enzymatic targets, moving beyond the realm of targeted protein degradation.

Introduction to a Privileged Scaffold

This compound serves as a key building block in medicinal chemistry. The phenylacetic acid moiety is a well-established pharmacophore present in numerous approved drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs). The addition of a cyano group at the meta-position introduces a potent hydrogen bond acceptor and a site for potential metabolic stability, while also influencing the electronic properties of the aromatic ring. This strategic substitution allows for fine-tuning of binding interactions with biological targets. This guide will delve into specific non-PROTAC applications of this scaffold, focusing on the development of anti-inflammatory and anti-cancer agents.

Anti-Inflammatory Applications: Targeting Cyclooxygenase-2 (COX-2)

The selective inhibition of cyclooxygenase-2 (COX-2) is a validated strategy for the treatment of inflammation and pain, with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. Derivatives of this compound have been successfully employed to create potent and selective COX-2 inhibitors.

Lead Compound: 2-(3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)phenoxy)acetic acid

A notable example is the synthesis of 2-(3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)phenoxy)acetic acid, which has demonstrated significant in vivo anti-inflammatory activity.[1] This compound incorporates the this compound motif within a more complex heterocyclic structure, highlighting the scaffold's utility in generating novel chemical entities.

The anti-inflammatory efficacy of the lead compound was evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.

| Compound | Dose | Time (hours) | Edema Inhibition (%) |

| 2-(3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)phenoxy)acetic acid | 100 mg/kg | 3 | 22.28 |

| 2-(3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)phenoxy)acetic acid | 100 mg/kg | 5 | 25.23 |

| Celecoxib (Reference) | 100 mg/kg | 3 | 35.14 |

| Celecoxib (Reference) | 100 mg/kg | 5 | 40.37 |

Experimental Protocols

A one-pot, multi-component reaction provides an efficient route to this class of compounds.[2][3][4][5]

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Aryl methyl ketone (e.g., 3-hydroxyacetophenone)

-

Ethyl cyanoacetate

-

Ammonium acetate

-

Ethanol (solvent)

-

Hydrochloric acid

Procedure:

-

A mixture of the aromatic aldehyde (10 mmol), aryl methyl ketone (10 mmol), ethyl cyanoacetate (10 mmol), and an excess of ammonium acetate (80 mmol) is refluxed in ethanol (50 mL) for 18-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-oxo-dihydropyridine-3-carbonitrile derivative.

-

To obtain the final acetic acid derivative, the intermediate from the previous step is subjected to alkylation with ethyl bromoacetate followed by hydrolysis of the ester. A mixture of the dihydropyridine intermediate (10 mmol), ethyl bromoacetate (12 mmol), and anhydrous potassium carbonate (20 mmol) in dimethylformamide (DMF, 30 mL) is stirred at 80°C for 6 hours.

-

The reaction mixture is cooled, poured into ice water, and the resulting precipitate is filtered.

-

The crude ester is then hydrolyzed by refluxing with a solution of sodium hydroxide (20 mmol) in a mixture of ethanol (20 mL) and water (10 mL) for 4 hours.

-

The solution is cooled and acidified with dilute hydrochloric acid to precipitate the final product, which is then filtered, washed with water, and dried.

Caption: Synthetic workflow for the COX-2 inhibitor.

This widely used in vivo model assesses the anti-inflammatory activity of a compound.[3][6][7]

Animals:

-

Male Wistar rats (150-180 g)

Materials:

-

Carrageenan (1% w/v in sterile saline)

-

Test compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Reference drug (e.g., Celecoxib)

-

Plethysmometer

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

The test compound or reference drug is administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle only.

-

After a specific absorption period (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

The paw volume is measured again at several time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

Anti-Cancer Applications: Dual Aromatase and Sulfatase Inhibition

The this compound scaffold has also been instrumental in the development of dual-acting agents for hormone-dependent breast cancer. Aromatase and steroid sulfatase (STS) are key enzymes in the biosynthesis of estrogens, which fuel the growth of estrogen receptor-positive breast cancers. Dual inhibition of these enzymes is a promising therapeutic strategy.

Structure-Activity Relationship (SAR) of Cyanophenyl-Containing Inhibitors

While not direct derivatives of this compound, extensive research on dual aromatase-sulfatase inhibitors (DASIs) has highlighted the critical role of a cyanophenyl moiety for potent activity.[2][8] Structure-activity relationship studies have shown that the para-cyano group is important for strong binding to the active site of aromatase.

The following table summarizes the IC50 values of representative dual aromatase-sulfatase inhibitors, demonstrating the impact of the cyanophenyl group and other structural modifications.

| Compound | Aromatase IC50 (nM) | STS IC50 (nM) |

| Lead DASI with p-cyanophenyl | 0.2 | 2.5 |

| Derivative with m-fluoro | 7 | 48 |

| Derivative with o,m-difluoro | 1.3 | 39 |

| Analog lacking cyano group | 2483 | 1557 |

Experimental Protocols

The synthesis of these inhibitors typically involves a multi-step sequence to construct the core scaffold and introduce the necessary pharmacophoric elements.[9][10][11]

General Procedure:

-

The synthesis often starts with a commercially available substituted phenol.

-

A key step is the introduction of a linker at a specific position on the phenol, which will later connect to the aromatase-binding moiety. This can be achieved through reactions like Williamson ether synthesis or Mitsunobu reaction.

-

The aromatase-binding pharmacophore, often a triazole or imidazole ring attached to a cyanophenyl group, is then coupled to the linker.

-

The final step involves the sulfamoylation of the phenolic hydroxyl group to install the steroid sulfatase-inhibiting motif. This is typically achieved by reacting the phenol with sulfamoyl chloride in the presence of a base.

Caption: General synthetic pathway for DASIs.

This assay is used to determine the inhibitory potency of compounds against the aromatase enzyme.[1][6][8]

Materials:

-

Recombinant human aromatase (CYP19A1)

-

Fluorogenic aromatase substrate

-

NADPH regenerating system

-

Test compounds and reference inhibitor (e.g., Letrozole)

-

96-well microplate reader with fluorescence detection

Procedure:

-

A reaction mixture containing the aromatase enzyme in a suitable buffer is prepared.

-

The test compound is added to the wells of a 96-well plate at various concentrations. A control group with no inhibitor and a reference inhibitor group are also included.

-

The plate is pre-incubated to allow the inhibitor to interact with the enzyme.

-

The reaction is initiated by adding the fluorogenic substrate and the NADPH regenerating system to each well.

-

The fluorescence is measured kinetically over a specific period at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm).

-

The rate of the reaction is determined from the linear portion of the kinetic curve.

-

The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for in vitro aromatase assay.

Conclusion

This compound represents a highly valuable and adaptable scaffold for the discovery of novel non-PROTAC therapeutic agents. Its utility has been demonstrated in the development of potent inhibitors for diverse enzyme targets, including COX-2 and aromatase. The synthetic tractability of this core structure allows for the generation of extensive compound libraries for structure-activity relationship studies, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. As the landscape of drug discovery continues to evolve, the strategic application of such privileged scaffolds will undoubtedly play a crucial role in the identification of next-generation medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. diva-portal.org [diva-portal.org]

- 5. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jtgga.org [jtgga.org]

- 7. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]

- 8. A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual aromatase-sulfatase inhibitors based on the anastrozole template: synthesis, in vitro SAR, molecular modelling and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of benzofuran-derived sulfamates as dual aromatase-steroid sulfatase inhibitors (DASIs): design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of 2-(3-cyanophenyl)acetic acid from 3-cyanobenzyl cyanide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-(3-cyanophenyl)acetic acid from 3-cyanobenzyl cyanide via hydrolysis. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols provided are based on established methods for the hydrolysis of substituted benzyl cyanides. Due to the presence of two nitrile groups in the starting material, careful control of reaction conditions is essential to achieve selective hydrolysis of the benzylic nitrile over the aromatic nitrile.

Introduction

The conversion of a benzyl cyanide to a phenylacetic acid is a fundamental transformation in organic synthesis. This reaction is typically achieved through acid- or base-catalyzed hydrolysis.[1] In the context of 3-cyanobenzyl cyanide, the selective hydrolysis of the more reactive benzylic nitrile group presents a synthetic challenge. The electron-withdrawing nature of the cyano group on the aromatic ring makes the benzylic protons more acidic and the benzylic carbon more susceptible to nucleophilic attack, including hydrolysis. However, harsh reaction conditions can lead to the hydrolysis of both nitrile groups, resulting in the formation of the corresponding dicarboxylic acid. Therefore, optimization of reaction parameters such as temperature, reaction time, and reagent concentration is critical for maximizing the yield of the desired product, this compound.

Comparative Data of Hydrolysis Conditions

The choice between acidic and basic hydrolysis depends on the overall stability of the starting material and product to the reaction conditions. Below is a summary of typical conditions and expected outcomes for the hydrolysis of substituted benzyl cyanides, which can be adapted for the synthesis of this compound.

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Reagents | Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl) | Sodium hydroxide (NaOH), Potassium hydroxide (KOH) |

| Solvent | Water, Aqueous acetic acid | Water, Aqueous ethanol |

| Temperature | Reflux (typically 100-120 °C) | Reflux (typically 80-100 °C) |

| Reaction Time | 1-5 hours | 2-8 hours |

| Typical Yield | 70-95% | 60-90% |

| Work-up | Dilution with water, filtration/extraction | Acidification, filtration/extraction |

| Selectivity | May require careful monitoring to avoid di-hydrolysis | Generally less selective for dinitriles |

| By-products | Ammonium salts, di-acid | Carboxylate salt, ammonia, di-acid |

Experimental Protocols

The following are detailed protocols for the acid- and base-catalyzed hydrolysis of 3-cyanobenzyl cyanide. Note: These are generalized procedures based on analogous transformations and should be optimized for the specific substrate. Monitoring the reaction progress by techniques such as TLC or HPLC is highly recommended to ensure selectivity.

Protocol 1: Acid-Catalyzed Synthesis of this compound

This protocol is adapted from the well-established procedure for the hydrolysis of benzyl cyanide using sulfuric acid.[2]

Materials:

-

3-cyanobenzyl cyanide

-

Concentrated sulfuric acid (98%)

-

Deionized water

-

Ice

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Büchner funnel and flask

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated sulfuric acid (e.g., 5-10 molar equivalents) to a solution of 3-cyanobenzyl cyanide (1 equivalent) in a mixture of water and acetic acid. The use of acetic acid can aid in the solubility of the starting material.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-3 hours. Over-refluxing may lead to the formation of the diacid.

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice with stirring.

-

A precipitate of crude this compound should form. If an oil forms, extraction with a suitable organic solvent like ethyl acetate will be necessary.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

For purification, the crude product can be recrystallized from hot water or a mixture of water and ethanol.

-

Alternatively, the acidic aqueous solution can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Protocol 2: Base-Catalyzed Synthesis of this compound

This protocol utilizes a strong base to hydrolyze the nitrile. The initial product is the carboxylate salt, which is then protonated to give the carboxylic acid.

Materials:

-

3-cyanobenzyl cyanide

-

Sodium hydroxide (or potassium hydroxide)

-

Ethanol

-

Deionized water

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

pH paper or pH meter

-

Separatory funnel

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 3-cyanobenzyl cyanide (1 equivalent) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (e.g., 2-4 molar equivalents) in water to the flask.

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-6 hours).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like hexane to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid.

-

A precipitate of this compound should form. Collect the solid by vacuum filtration, wash with cold water, and dry.

-

If a precipitate does not form, extract the acidified aqueous solution with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.

Visualizations

Chemical Transformation

Caption: Reaction scheme for the hydrolysis of 3-cyanobenzyl cyanide.

Experimental Workflow for Acid-Catalyzed Hydrolysis

Caption: Step-by-step workflow for the acid-catalyzed synthesis.

References

Application Notes and Protocols for Amide Coupling Reactions with 2-(3-cyanophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amides using 2-(3-cyanophenyl)acetic acid, a versatile building block in medicinal chemistry and materials science. The protocols outlined below utilize common and efficient coupling reagents to facilitate the formation of the amide bond, offering reliable methods for the preparation of a diverse range of amide derivatives.

Introduction

Amide bond formation is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and novel materials. This compound is a valuable starting material due to the presence of the cyano group, which can serve as a handle for further functionalization or contribute to the desired electronic properties and biological activity of the final product. Amides derived from this acid have potential applications as kinase inhibitors, highlighting their relevance in drug discovery programs. This document provides standardized procedures for the coupling of this compound with primary and secondary amines using two widely employed coupling systems: HATU/DIPEA and EDC/HOBt.

Data Presentation: Amide Coupling Reaction Parameters

The following table summarizes typical reaction conditions and reported yields for the amide coupling of phenylacetic acid derivatives, which can be used as a reference for optimizing reactions with this compound.

| Carboxylic Acid | Amine | Coupling Reagent(s) | Base | Solvent | Time (h) | Yield (%) | Reference |

| 2-(4-(pyridin-4-yl)phenyl)acetic acid | 6-methoxybenzo[d]thiazol-2-amine | HATU | DIPEA | DMF | 2 | Not Specified | [1] |

| 2-(6-chloro-5-methylpyridin-3-yl)acetic acid | 1-(4-(6-aminopyridin-3-yl)piperazin-1-yl)ethanone | HATU | DIEA | DMF | Not Specified | Not Specified | [1] |

| Thiazole carboxylic acid derivative | Aniline derivative | EDC, DMAP, HOBt (cat.) | - | CH3CN | 18 | 80 | [2] |

| General Phenylacetic Acid Derivatives | 3-phenyl-propylamine | CDI, DMAP | - | DCM | 5 | Not Specified | |

| General Phenylacetic Acid Derivatives | 3,3-diphenylpropan-1-amine | CDI, DMAP | - | DCM | 24 | Not Specified |

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the amide coupling of this compound with an amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent and DIPEA (N,N-Diisopropylethylamine) as the base.[1][3]

Materials:

-

This compound

-

Amine (primary or secondary)

-

HATU

-

DIPEA

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous DMF, add the desired amine (1.1 eq.).

-

Add HATU (1.1 eq.) to the mixture, followed by the dropwise addition of DIPEA (2.0 eq.).

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol provides a method for amide bond formation using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) as an additive to suppress racemization and improve efficiency.[2][4]

Materials:

-

This compound

-

Amine (primary or secondary)

-

EDC·HCl

-

HOBt

-

Triethylamine (TEA) or DIPEA

-

Anhydrous Dichloromethane (DCM) or DMF

-

1N HCl (aq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM or DMF.

-

Add the amine (1.1 eq.) to the solution, followed by the addition of TEA or DIPEA (1.5 eq.).

-

Cool the mixture to 0 °C in an ice bath and add EDC·HCl (1.2 eq.) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

If DCM is used as the solvent, wash the reaction mixture sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. If DMF is used, dilute with a suitable organic solvent (e.g., ethyl acetate) before washing.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations